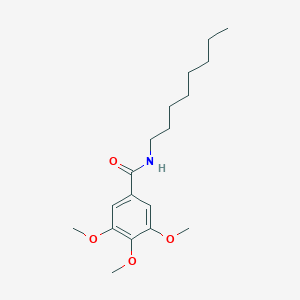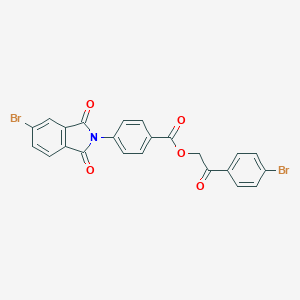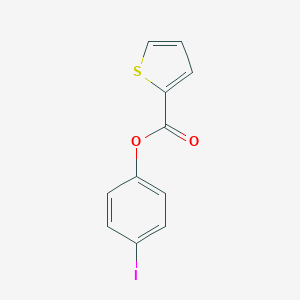![molecular formula C17H12N4O4 B402754 N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE CAS No. 25016-43-7](/img/structure/B402754.png)
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a nitrophenyl group, and a pyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and pyridine-3-carboxamide hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N’-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylene}nicotinohydrazide: Shares a similar structure but with a hydrazide group instead of a carboxamide group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a furan ring, nitrophenyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
25016-43-7 |
|---|---|
Fórmula molecular |
C17H12N4O4 |
Peso molecular |
336.3g/mol |
Nombre IUPAC |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H12N4O4/c22-17(12-4-3-9-18-10-12)20-19-11-13-7-8-16(25-13)14-5-1-2-6-15(14)21(23)24/h1-11H,(H,20,22)/b19-11+ |
Clave InChI |
DSNVGTOOEYTJFH-YBFXNURJSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenyl)-N-(8-{[(4-methoxyphenyl)acetyl]amino}octyl)acetamide](/img/structure/B402675.png)






![15-Methyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402685.png)
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B402690.png)



